![molecular formula C22H33N5O6 B3028102 Allyl ((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate CAS No. 1608127-09-8](/img/structure/B3028102.png)
Allyl ((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the allyl group could be introduced via an allylation reaction, while the carbamate groups could be formed via a reaction with an isocyanate .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The stereochemistry at the carbon atoms bearing the functional groups would also play a significant role in the compound’s properties .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions due to the presence of the allyl group, carbamate groups, and amino group. For example, the allyl group could participate in reactions such as allylic substitution or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the carbamate groups could make the compound polar, affecting its solubility in different solvents .Scientific Research Applications
Catalytic Dehydrative S-Allylation of Thiols and Thioic S-Acids
Allyl ((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate has been employed in highly efficient catalytic dehydrative S-allylation reactions. Researchers have used [CpRu (2-quinolinecarboxylato) (η³-C₃H₅)]PF₆ as a catalyst to selectively allylate thiols and thioic S-acids. This method works well in various solvents, including aqueous media, yielding allyl sulfides and allyl S-thioates. The potential applicability extends to lipopeptide chemistry .
Amino Allyl Labeling for Microarray Analysis
The compound’s amino allyl functionality finds utility in molecular biology and gene expression studies. The Amino Allyl cDNA Labeling Kit facilitates the synthesis of amino allyl-labeled cDNA during reverse transcription. Subsequent coupling with monoreactive Cy dyes allows researchers to perform microarray analysis, enabling the investigation of gene expression patterns and regulatory networks .
Amine-Functionalized Metal–Organic Frameworks (MOFs)
Amine groups play a crucial role in enhancing the properties of metal–organic frameworks (MOFs). Researchers have explored amine-functionalized MOFs, and the inclusion of amino functionalities in these porous materials leads to improved gas adsorption, catalysis, and separation capabilities. Allyl ((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate could serve as a building block for such functionalized MOFs, contributing to their diverse applications .
Safety and Hazards
properties
IUPAC Name |
prop-2-enyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N5O6/c1-4-12-33-22(32)27-18(14(2)3)20(30)26-17(6-5-11-24-21(23)31)19(29)25-16-9-7-15(13-28)8-10-16/h4,7-10,14,17-18,28H,1,5-6,11-13H2,2-3H3,(H,25,29)(H,26,30)(H,27,32)(H3,23,24,31)/t17-,18-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAGKMZHEWMVCC-ROUUACIJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N5O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Alloc-val-cit-pab-OH |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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